molecular formula C8H14N2O2 B13006995 (1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B13006995
M. Wt: 170.21 g/mol
InChI Key: FSIAAOSGUNXNSN-RNFRBKRXSA-N
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Description

(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic heterocyclic compound. It is characterized by its unique structure, which includes a fused ring system combining a pyrrolo and pyrazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with suitable reagents to form the desired bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both pyrrolo and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(1R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)/t6-,7-/m1/s1

InChI Key

FSIAAOSGUNXNSN-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](NCCN2C1)C(=O)O

Canonical SMILES

C1CC2C(NCCN2C1)C(=O)O

Origin of Product

United States

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